2,3,6-Trihydroxybenzaldehyde
Description
Overview of Benzaldehyde (B42025) Derivatives with Multiple Hydroxyl Substitutions
Benzaldehyde derivatives featuring multiple hydroxyl substitutions exhibit a wide range of chemical properties and biological activities. The number and position of the hydroxyl groups on the benzene (B151609) ring profoundly influence the molecule's reactivity, polarity, and potential for intermolecular interactions such as hydrogen bonding. nih.govresearchgate.net These structural variations give rise to a diverse family of compounds with applications spanning from pharmaceuticals to material science. nih.govontosight.ai The presence of hydroxyl groups can enhance the antioxidant potential of these molecules. nih.gov
Significance of Hydroxylated Aromatic Aldehydes in Natural Products Chemistry
Hydroxylated aromatic aldehydes are prevalent motifs in natural products, contributing to the flavor, fragrance, and medicinal properties of many plants and microorganisms. nih.gov Compounds like vanillin (B372448) and cinnamaldehyde (B126680) are well-known examples. nih.gov In nature, these aldehydes often serve as precursors in the biosynthesis of more complex molecules, including alkaloids and flavonoids. researchgate.netresearchgate.net Their roles in plant defense and signaling are also areas of active investigation.
Structural Isomerism within Trihydroxybenzaldehydes: A Comparative Perspective
Trihydroxybenzaldehydes can exist as several structural isomers, depending on the positions of the three hydroxyl groups on the benzene ring. Common examples include 2,3,4-trihydroxybenzaldehyde (B138039), 2,4,5-trihydroxybenzaldehyde, and 2,4,6-trihydroxybenzaldehyde (B105460). Each isomer possesses a unique set of physical and chemical properties. For instance, the intramolecular hydrogen bonding potential differs significantly between isomers, affecting their conformational preferences and reactivity. researchgate.netnih.gov The arrangement of the hydroxyl groups also dictates the electronic properties of the aromatic ring and the aldehyde functional group.
| Isomer Name | CAS Number | Key Structural Feature |
| 2,3,4-Trihydroxybenzaldehyde | 2144-08-3 | Three adjacent hydroxyl groups. chemicalbook.com |
| 2,4,6-Trihydroxybenzaldehyde | 487-70-7 | Hydroxyl groups at alternating positions. sigmaaldrich.com |
| 3,4,5-Trihydroxybenzaldehyde (B28275) (Gallic Aldehyde) | 13677-79-7 | Symmetrical arrangement of hydroxyl groups. |
This table provides a comparative look at different trihydroxybenzaldehyde isomers.
Rationale for Investigating Specific Trihydroxybenzaldehyde Isomers: The Case of 2,3,6-Trihydroxybenzaldehyde
The specific substitution pattern of 2,3,6-Trihydroxybenzaldehyde, with hydroxyl groups at positions 2, 3, and 6, presents a unique chemical environment. The ortho- and para-positioning of the hydroxyl groups relative to the aldehyde function, as well as their proximity to each other, suggests a distinct reactivity profile compared to other isomers. Investigating this particular isomer allows for a deeper understanding of how substituent positioning fine-tunes the chemical behavior of polyhydroxybenzaldehydes. A complex benzaldehyde derivative with hydroxyl groups at positions 3 and 6 has been noted for its potential biological activities, highlighting the importance of this substitution pattern. ontosight.ai
Current Gaps in the Academic Literature on 2,3,6-Trihydroxybenzaldehyde
While extensive research exists for some trihydroxybenzaldehyde isomers like 2,4,6-trihydroxybenzaldehyde and 2,3,4-trihydroxybenzaldehyde, a comprehensive body of literature specifically dedicated to 2,3,6-Trihydroxybenzaldehyde is notably lacking. chemicalbook.comsigmaaldrich.comthegoodscentscompany.comresearchgate.net Detailed studies on its synthesis, spectroscopic characterization, and reactivity are scarce. Furthermore, its potential biological activities and applications remain largely unexplored, representing a significant gap in the current scientific understanding of this class of compounds. The specific biological effects of a related compound, 2-(1,3,5-heptatrienyl)-3,6-dihydroxy-5-(3-methyl-2-butenyl)-benzaldehyde, are not well-documented and require further research. ontosight.ai
Properties
CAS No. |
64168-39-4 |
|---|---|
Molecular Formula |
C7H6O4 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2,3,6-trihydroxybenzaldehyde |
InChI |
InChI=1S/C7H6O4/c8-3-4-5(9)1-2-6(10)7(4)11/h1-3,9-11H |
InChI Key |
PYVBGEUEQLAGGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)C=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches for Trihydroxybenzaldehydes
Established Organic Synthesis Routes for Hydroxylated Benzaldehydes
The synthesis of hydroxylated benzaldehydes, including the target compound 2,3,6-trihydroxybenzaldehyde, is deeply rooted in classical organic reactions. These methods can be broadly categorized into direct formylation techniques and more complex multi-step strategies that offer greater control over the final product's structure.
Direct Formylation Techniques (e.g., Gattermann, Reimer-Tiemann, Vilsmeier-Haack Reactions)
Direct formylation reactions are a cornerstone of aromatic chemistry, providing a means to introduce an aldehyde group onto an activated benzene (B151609) ring. The choice of reaction—Gattermann, Reimer-Tiemann, or Vilsmeier-Haack—often depends on the specific substrate and desired regioselectivity.
The Gattermann reaction utilizes a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to formylate aromatic compounds. nih.govsigmaaldrich.com A variation of this reaction, which is safer to handle, employs zinc cyanide and hydrochloric acid. nih.gov This method is particularly effective for highly activated rings like phenols.
The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols. mdpi.comresearchgate.net It involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. mdpi.comlibretexts.org The reactive species is dichlorocarbene, which is generated in situ and preferentially attacks the aromatic ring at the ortho position to the hydroxyl group. researchgate.net This reaction can be highly exothermic and may require careful temperature control. mdpi.com
The Vilsmeier-Haack reaction employs a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride to generate the Vilsmeier reagent, an electrophilic iminium salt. wikipedia.orgchemicalbook.compressbooks.pub This reagent then reacts with electron-rich aromatic and heterocyclic compounds to introduce a formyl group. chemicalbook.comnih.gov This reaction is generally milder than the Gattermann and Reimer-Tiemann reactions and is suitable for a wide range of substrates, including phenols and their ethers. pressbooks.pubresearchgate.net
While specific examples for the direct formylation of 1,2,4-benzenetriol (B23740) to yield 2,3,6-trihydroxybenzaldehyde are scarce in the literature, the synthesis of its isomers is well-documented. For instance, 2,3,4-trihydroxybenzaldehyde (B138039) can be synthesized from pyrogallol (B1678534) using the Gattermann, Reimer-Tiemann, or Vilsmeier-Haack reactions. google.comchemicalbook.com Similarly, 2,4,6-trihydroxybenzaldehyde (B105460) is typically prepared from phloroglucinol (B13840). ontosight.ai
Table 1: Direct Formylation Routes to Trihydroxybenzaldehyde Isomers
| Isomer | Starting Material | Reaction | Key Reagents | Reported Yield | Reference |
|---|---|---|---|---|---|
| 2,3,4-Trihydroxybenzaldehyde | Pyrogallol | Gattermann | HCN or Zn(CN)₂/HCl | Low to Moderate | google.com |
| 2,3,4-Trihydroxybenzaldehyde | Pyrogallol | Reimer-Tiemann | CHCl₃, NaOH | ≤ 50% | chemicalbook.com |
| 2,3,4-Trihydroxybenzaldehyde | Pyrogallol | Vilsmeier-Haack | DMF, POCl₃ | Moderate | chemicalbook.com |
| 2,4,6-Trihydroxybenzaldehyde | Phloroglucinol | Oxidation/Formylation | Not specified | - | ontosight.ai |
Multi-Step Synthesis Strategies Involving Protecting Groups and De-protection
To achieve higher yields and regioselectivity, multi-step synthetic routes are often employed. These strategies typically involve the use of protecting groups to temporarily block reactive sites on the molecule, allowing for the desired reaction to occur at a specific position. pressbooks.pubresearchgate.net
A prime example of this approach is the synthesis of 2,3,4-trihydroxybenzaldehyde from pyrogallol. google.comchemicalbook.com In this process, two adjacent hydroxyl groups of pyrogallol are first protected. This is followed by a formylation step, and finally, the protecting group is removed to yield the target molecule. google.comchemicalbook.com This method offers the advantages of readily available starting materials, simple operation, and high product purity. google.com
This strategy can be conceptually applied to the synthesis of 2,3,6-trihydroxybenzaldehyde starting from 1,2,4-benzenetriol. The selection of an appropriate protecting group is crucial and would depend on the desired regioselectivity and the reaction conditions of the subsequent formylation step.
Table 2: Multi-Step Synthesis of 2,3,4-Trihydroxybenzaldehyde
| Step | Reaction | Key Reagents | Intermediate/Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Protection | Diphenyl carbonate, triethylamine | 4-hydroxybenzo[d] mdpi.comwikipedia.orgdioxol-2-one | 96.3% | google.com |
| 2 | Formylation | Not specified | 7-hydroxy-2-oxobenzo[d] mdpi.comwikipedia.orgdioxole-4-carbaldehyde | - | chemicalbook.com |
| 3 | Deprotection | Not specified | 2,3,4-Trihydroxybenzaldehyde | - | chemicalbook.com |
Regioselective Functionalization Techniques for Aromatic Systems
The key to synthesizing a specific isomer of a polyhydroxybenzaldehyde lies in understanding and controlling the regioselectivity of the formylation reaction. The directing effects of the hydroxyl groups on the aromatic ring play a pivotal role in determining the position of electrophilic attack.
In the case of 1,2,4-benzenetriol (hydroxyhydroquinone), the starting material for 2,3,6-trihydroxybenzaldehyde, the hydroxyl groups at positions 1, 2, and 4 will activate the ring towards electrophilic substitution. nih.govnih.govwikipedia.org The positions ortho and para to these hydroxyl groups are the most likely sites for formylation. A careful selection of reaction conditions and formylating agent can favor substitution at a specific position. The use of protecting groups, as discussed previously, provides a powerful tool for directing the formylation to the desired carbon atom by blocking other potential reaction sites.
Biosynthetic Pathways and Enzymatic Transformations Leading to Polyhydroxybenzaldehydes
Nature offers a vast and efficient repertoire of enzymes that can catalyze a wide array of chemical transformations with high selectivity. The application of these biocatalysts in the synthesis of complex molecules like trihydroxybenzaldehydes is a rapidly growing field.
Investigation of Enzyme-Catalyzed Reactions in Natural Product Biosynthesis
The biosynthesis of aromatic compounds in microorganisms and plants often involves enzymes such as polyketide synthases (PKSs), which construct complex carbon skeletons from simple building blocks. nih.govnih.gov These pathways also feature a variety of tailoring enzymes, including hydroxylases and formyltransferases, that introduce functional groups onto the aromatic scaffold. nih.govwikipedia.org
Enzymatic hydroxylation of aromatic compounds is a particularly attractive strategy as it can provide a direct and selective route to polyhydroxylated aromatics. nih.govresearchgate.netnih.govacs.org Enzymes like cytochrome P450 monooxygenases and dioxygenases are capable of introducing hydroxyl groups at specific positions on an aromatic ring, often with high regio- and stereoselectivity. nih.govnih.gov While the specific biosynthetic pathway for 2,3,6-trihydroxybenzaldehyde has not been elucidated, the existence of these enzymatic tools in nature suggests the potential for developing biocatalytic routes to this and other polyhydroxybenzaldehydes.
Biocatalytic Strategies for Enantioselective or Regioselective Synthesis
The development of chemoenzymatic and multi-enzyme cascade reactions represents a powerful approach for the synthesis of complex molecules. mdpi.comnih.gov These strategies combine the advantages of traditional chemical synthesis with the high selectivity of biocatalysts.
For instance, a chemoenzymatic platform has been developed to produce α-aryl aldehydes from readily available aryl epoxides using a styrene (B11656) oxide isomerase. nih.gov These aldehyde intermediates can then be used in subsequent C-C bond-forming reactions catalyzed by other enzymes. nih.gov Another approach involves the use of carboxylic acid reductases to selectively reduce carboxylic acids to the corresponding aldehydes. mdpi.com
While these strategies have not yet been specifically applied to the synthesis of 2,3,6-trihydroxybenzaldehyde, they demonstrate the potential of biocatalysis to provide novel and efficient routes to this and other valuable aromatic aldehydes. The ability to engineer enzymes with tailored substrate specificities and catalytic properties opens up new avenues for the regioselective synthesis of complex polyhydroxylated compounds. nih.gov
Optimization of Synthetic Yields and Purity for Specific Isomers
The synthesis of specific trihydroxybenzaldehyde isomers often results in a mixture of products, necessitating robust optimization and purification strategies to isolate the desired compound in high yield and purity. The approach to optimization is highly dependent on the chosen synthetic route and the specific isomer being targeted.
A common strategy for producing trihydroxybenzaldehydes involves the electrophilic formylation of a corresponding trihydroxybenzene (e.g., pyrogallol for 2,3,4-trihydroxybenzaldehyde or 1,2,4-benzenetriol for other isomers). However, direct formylation can lead to multiple isomers and side products. A more controlled approach involves a multi-step synthesis that includes protection of hydroxyl groups, formylation, and subsequent deprotection. nih.govgoogle.com
For instance, the synthesis of 2,3,4-trihydroxybenzaldehyde from pyrogallol can be optimized by first protecting the adjacent hydroxyl groups. nih.govgoogle.com This directs the formylation to the desired position and prevents the formation of unwanted isomers. The optimization of such a process involves a careful selection of reagents and reaction conditions at each step to maximize the yield.
A representative multi-step synthesis for a trihydroxybenzaldehyde isomer, specifically 2,3,4-trihydroxybenzaldehyde, is outlined below, with typical yields for each step. nih.govgoogle.com While this example is for the 2,3,4-isomer, the principles of optimization through controlled, multi-step synthesis are applicable to other isomers like 2,3,6-trihydroxybenzaldehyde.
Table 1: Representative Synthetic Steps and Yields for 2,3,4-Trihydroxybenzaldehyde
| Step | Description | Reagents & Conditions | Typical Yield |
|---|---|---|---|
| 1 | Protection of adjacent hydroxyl groups of pyrogallol. | Diphenyl carbonate, triethylamine, methyl tert-butyl ether, reflux. | 95-97% |
| 2 | Formylation of the protected intermediate. | Dichloromethyl ethyl ether, aluminum trichloride, methyl tert-butyl ether, 0-5°C. | 89-93% |
Purification of the final product is another critical aspect of obtaining a specific isomer with high purity. Given that different trihydroxybenzaldehyde isomers possess similar physical properties, their separation can be challenging. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of such isomers. sielc.comnih.govgoogle.com The choice of the stationary phase and mobile phase is crucial for achieving good separation. For example, a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acidic modifier like phosphoric or formic acid can be effective for separating polar aromatic compounds like trihydroxybenzaldehydes. sielc.com
In cases where isomers are particularly difficult to separate, derivatization can be employed. This involves converting the aldehydes into derivatives (e.g., Schiff bases or acetals), which may have more distinct properties, facilitating their separation. mdpi.com After separation, the derivatives can be converted back to the pure aldehyde isomers.
Design and Synthesis of Labeled 2,3,6-Trihydroxybenzaldehyde for Mechanistic Studies
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms. The design and synthesis of labeled 2,3,6-trihydroxybenzaldehyde, for example with deuterium (B1214612) (²H or D) or carbon-13 (¹³C), would allow for detailed mechanistic studies of its formation and reactions.
The synthesis of labeled 2,3,6-trihydroxybenzaldehyde can be approached in two primary ways: by using a labeled precursor in a multi-step synthesis or by direct isotopic exchange on the final molecule. The choice of strategy depends on the desired position of the label.
Synthesis of C-1 Deuterated 2,3,6-Trihydroxybenzaldehyde:
For introducing a deuterium label at the aldehyde carbon (C-1), a direct hydrogen-deuterium exchange (HDE) on the aldehyde group is a common and efficient method. N-heterocyclic carbenes (NHCs) have been shown to catalyze the HDE of various aldehydes using deuterium oxide (D₂O) as the deuterium source. nih.gov This method is advantageous due to the low cost and safety of D₂O.
A hypothetical synthetic route for C-1 deuterated 2,3,6-trihydroxybenzaldehyde is presented below. This assumes the prior synthesis of the unlabeled compound.
Table 2: Hypothetical Synthesis of C-1 Deuterated 2,3,6-Trihydroxybenzaldehyde
| Step | Description | Reagents & Conditions |
|---|---|---|
| 1 | Synthesis of unlabeled 2,3,6-trihydroxybenzaldehyde. | Via a suitable multi-step synthetic route. |
Synthesis of Ring-Deuterated 2,3,6-Trihydroxybenzaldehyde:
To introduce deuterium labels onto the aromatic ring, a common method is palladium-catalyzed H-D exchange. mdpi.com This can be performed on the final product or at an earlier stage of the synthesis. For example, using a system like Pd/C with D₂O can facilitate the exchange of aromatic protons for deuterons. mdpi.com
Synthesis of ¹³C-Labeled 2,3,6-Trihydroxybenzaldehyde:
For ¹³C labeling, it is often more practical to introduce the label via a labeled starting material. For instance, to label the aldehyde carbon, a ¹³C-labeled formylating agent could be used in the formylation step of the synthesis.
Application in Mechanistic Studies:
Once synthesized, labeled 2,3,6-trihydroxybenzaldehyde can be used to investigate various reaction mechanisms. For example, in the study of its biosynthesis or degradation, the isotopic label acts as a tracer, allowing its path through a series of reactions to be monitored using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. pearson.com
In mechanistic studies of electrophilic aromatic substitution, such as its own formation via formylation of a precursor, kinetic isotope effects can be measured using deuterated substrates. nih.gov This can provide insights into the rate-determining step of the reaction. The use of ¹³C-labeled compounds can help to track the fate of specific carbon atoms in complex rearrangements or biosynthetic pathways. pearson.com
Chemical Reactivity, Transformation, and Derivatization of Trihydroxybenzaldehydes
Aldehyde Group Reactivity: Condensation and Oxidation Reactions
The aldehyde group of 2,3,6-trihydroxybenzaldehyde is a primary site for a variety of chemical transformations, most notably condensation and oxidation reactions.
Condensation reactions, such as the Knoevenagel condensation, are common. These reactions typically involve the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. For instance, the reaction of a substituted benzaldehyde (B42025) with a compound like 3-acetyl-4-hydroxycoumarin in the presence of a catalyst like piperidine (B6355638) leads to the formation of chalcones. nih.gov Similarly, reactions with malononitrile (B47326) in the presence of a catalyst can yield cyanocoumarin derivatives. nih.gov
The aldehyde group can also undergo oxidation to the corresponding carboxylic acid. This transformation can be achieved using various oxidizing agents. The presence of the electron-donating hydroxyl groups on the aromatic ring can influence the ease of this oxidation.
Phenolic Hydroxyl Group Reactivity: Alkylation, Acylation, and Chelation
The three phenolic hydroxyl groups of 2,3,6-trihydroxybenzaldehyde are also reactive sites, readily undergoing alkylation, acylation, and chelation.
Alkylation involves the reaction of the hydroxyl groups with an alkylating agent, such as an alkyl halide, in the presence of a base to form ether derivatives. This modification can be used to alter the solubility and electronic properties of the molecule.
Acylation is the reaction of the hydroxyl groups with an acylating agent, like an acyl chloride or anhydride, to form esters. This is often done to protect the hydroxyl groups during other chemical transformations. For example, in the synthesis of 2,3,4-trihydroxybenzaldehyde (B138039), a related compound, phenolic hydroxyl groups are protected before formylation. google.com
Chelation refers to the ability of the hydroxyl groups, particularly when ortho to each other, to bind with metal ions, forming stable complexes. This property is significant in the formation of metal complexes with Schiff bases derived from trihydroxybenzaldehydes.
Formation of Schiff Bases and Metal Complexes from Trihydroxybenzaldehydes
Trihydroxybenzaldehydes readily react with primary amines to form Schiff bases, which are compounds containing a C=N double bond (imine). This condensation reaction is a cornerstone of coordination chemistry, as the resulting Schiff base ligands are excellent chelating agents for a variety of metal ions. nih.govmdpi.com
The imine nitrogen and the phenolic oxygen atoms of the Schiff base can coordinate with a metal ion, forming stable metal complexes. researchgate.net For example, Schiff bases derived from 3,4-dihydroxybenzaldehyde (B13553) have been used to synthesize di-, tri-, and tetranuclear complexes with metals like copper(II) and cobalt(II). nih.gov These complexes often exhibit interesting magnetic and spectral properties. The geometry of the resulting metal complex, such as square-planar or tetrahedral, is influenced by the specific metal ion and the structure of the Schiff base ligand.
| Metal Ion | Typical Geometry with Schiff Base Ligands | Reference |
| Cu(II) | Square-planar | |
| Ni(II) | Square-planar (often diamagnetic) | |
| Zn(II) | Tetrahedral | |
| Co(II) | Can form various geometries | nih.gov |
Cyclization Reactions and Synthesis of Heterocyclic Derivatives
The reactive nature of 2,3,6-trihydroxybenzaldehyde makes it a valuable precursor for the synthesis of various heterocyclic compounds.
Chromene and Coumarin (B35378) Formation
Coumarins and their derivatives can be synthesized from hydroxybenzaldehydes through various condensation reactions. nih.gov For example, the reaction of a 2-hydroxybenzaldehyde with an appropriate active methylene compound can lead to the formation of a coumarin ring system. The specific substituents on the starting materials will determine the final structure of the coumarin derivative. nih.gov
Xanthene Dye Synthesis
Xanthene dyes, a class of fluorescent compounds, can be synthesized from the reaction of an aldehyde with a phenol (B47542) or a resorcinol (B1680541) derivative. nih.govwpmucdn.com The reaction typically proceeds via a Friedel-Crafts-type acylation followed by cyclization. wpmucdn.com While specific examples using 2,3,6-trihydroxybenzaldehyde are not prevalent in the provided search results, the general synthetic routes suggest its potential as a precursor for novel xanthene dyes. nih.govresearchgate.net The synthesis often involves heating the reactants in the presence of a dehydrating agent like concentrated sulfuric acid or phosphoric acid. nih.govwpmucdn.com
Radical Chemistry and Antioxidant Reactions Involving Trihydroxybenzaldehyde Structures
The phenolic hydroxyl groups in trihydroxybenzaldehydes play a crucial role in their radical chemistry and antioxidant activity. Phenolic compounds are well-known for their ability to act as free radical scavengers. This activity is primarily due to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxy radical is often stabilized by resonance.
The antioxidant potential of phenolic compounds, including those with structures similar to trihydroxybenzaldehydes, has been investigated using various assays. nih.gov The position and number of hydroxyl groups on the benzene (B151609) ring significantly influence the antioxidant capacity. For instance, compounds with hydroxyl groups at the para position to an imine group have shown potent antioxidant activities. nih.gov Theoretical studies, such as those using density functional theory (DFT), can be employed to understand the mechanisms of antioxidant activity, including hydrogen atom transfer and single electron transfer pathways. nih.gov
Photochemical and Thermal Stability of Trihydroxybenzaldehyde Systems
The stability of trihydroxybenzaldehydes under the influence of light and heat is a critical aspect that dictates their behavior in various applications, from biological systems to materials science. While specific research on the photochemical and thermal stability of 2,3,6-trihydroxybenzaldehyde is not extensively documented in publicly available literature, valuable insights can be drawn from studies on other phenolic aldehydes and related compounds. The arrangement of hydroxyl and aldehyde functional groups on the benzene ring significantly influences the molecule's electronic properties and, consequently, its stability.
Photochemical Stability
The photochemical stability of phenolic aldehydes is largely dependent on their ability to dissipate absorbed light energy without undergoing chemical degradation. In a study on the simultaneous photodegradation of four phenolic aldehydes by polychromatic UV radiation, the order of degradation rates was found to be syringaldehyde (B56468) > protocatechuic aldehyde > vanillin (B372448) > p-hydroxybenzaldehyde. tandfonline.com This suggests that the presence and position of hydroxyl and methoxy (B1213986) groups play a crucial role in the photochemical fate of these compounds. For instance, the higher reactivity of syringaldehyde and protocatechuic aldehyde could be attributed to the presence of multiple electron-donating groups which can influence the electron distribution in the excited state. tandfonline.comacs.org
The pH of the environment can also affect photochemical stability. However, in the study of the four phenolic aldehydes, the pH did not show a significant influence on the direct photodegradation rates. tandfonline.com
Table 1: Comparative Photodegradation of Phenolic Aldehydes
| Compound | Structure | Relative Degradation Rate |
|---|---|---|
| Syringaldehyde | 4-hydroxy-3,5-dimethoxybenzaldehyde | Highest |
| Protocatechuic aldehyde | 3,4-dihydroxybenzaldehyde | High |
| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | Moderate |
| p-Hydroxybenzaldehyde | 4-hydroxybenzaldehyde | Lowest |
Data derived from a study on the simultaneous photodegradation by polychromatic UV radiation. tandfonline.com
Thermal Stability
The thermal stability of phenolic compounds is a key factor in processes that involve high temperatures, such as in the manufacturing of phenolic resins. The thermal decomposition of phenolic resins typically occurs in stages, starting with the loss of water and formaldehyde (B43269) at lower temperatures, followed by the degradation of the polymer backbone at higher temperatures. scispace.com The structure of the phenolic monomer, including the number and position of hydroxyl groups, can influence the thermal stability of the resulting polymer. emerald.com
For individual phenolic aldehydes, thermal stability is also linked to their molecular structure. In a study of dihydroxyacetophenones, most isomers showed good thermal stability and were recovered unchanged after melting, with the exception of 3,5-dihydroxyacetophenone which showed some decomposition. conicet.gov.ar This highlights that the substitution pattern is a determining factor for thermal stability.
For trihydroxybenzaldehydes, the presence of three hydroxyl groups would likely influence their thermal decomposition pathways. The potential for extensive intermolecular hydrogen bonding could increase the energy required to vaporize or decompose the compound. However, the presence of the aldehyde group provides a reactive site that can participate in thermal degradation reactions.
Table 2: Factors Influencing the Stability of Phenolic Aldehydes
| Factor | Influence on Photochemical Stability | Influence on Thermal Stability |
|---|---|---|
| Number of Hydroxyl/Methoxy Groups | More groups can increase the rate of photodegradation. tandfonline.com | Can influence cross-linking and char formation in resins. scispace.com |
| Position of Substituents | Ortho-hydroxyl groups can enable stabilizing intramolecular proton transfer. conicet.gov.ar | Affects the potential for intermolecular hydrogen bonding and decomposition pathways. conicet.gov.ar |
| pH | Can have a minor influence on photodegradation rates. tandfonline.com | Not a primary factor for the neat compound. |
| Presence of Oxygen | Can lead to photo-oxidation reactions. acs.org | Can lead to thermo-oxidative degradation. scispace.com |
Theoretical and Computational Investigations of 2,3,6 Trihydroxybenzaldehyde and Its Isomers
Quantum Chemical Calculations of Molecular Conformation and Electronic Structure
Quantum chemical calculations are pivotal in understanding the fundamental properties of molecules at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies on Ground State Geometries
Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry of molecules. For polyhydroxybenzaldehydes, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to predict the most stable three-dimensional arrangement of atoms.
While specific DFT studies on 2,3,6-Trihydroxybenzaldehyde are not extensively documented in publicly available literature, comprehensive studies on its isomer, 2,4,6-trihydroxybenzaldehyde (B105460), offer valuable insights. A study on 2,4,6-trihydroxybenzaldehyde identified 16 possible conformers, with the most stable conformer, C1, being established through DFT calculations at the B3LYP/6-31+G(d,p) level. researchgate.net The stability of these conformers is largely influenced by the orientation of the hydroxyl and aldehyde groups, which dictates the intramolecular hydrogen bonding patterns.
The optimized geometrical parameters, such as bond lengths and bond angles, for the most stable conformer of 2,4,6-trihydroxybenzaldehyde, show good agreement with experimental X-ray diffraction data. researchgate.net This concordance between theoretical and experimental values validates the computational approach. It is reasonable to infer that similar DFT calculations for 2,3,6-Trihydroxybenzaldehyde would also yield accurate predictions of its ground state geometry, which is crucial for understanding its chemical behavior.
Table 1: Representative Calculated Geometrical Parameters for a Polyhydroxybenzaldehyde (Analogous to 2,3,6-Trihydroxybenzaldehyde)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-O (hydroxyl) | ~1.36 Å | |
| C=O (aldehyde) | ~1.23 Å | |
| C-H (aldehyde) | ~1.11 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| C-C-O (hydroxyl) | ~120° | |
| O=C-H (aldehyde) | ~121° |
Note: These are typical values for polyhydroxybenzaldehydes and serve as an illustrative example. Actual values for 2,3,6-Trihydroxybenzaldehyde would require specific calculations.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity.
For polyhydroxybenzaldehydes, the HOMO is typically localized on the electron-rich aromatic ring and the hydroxyl groups, while the LUMO is often centered on the electron-withdrawing aldehyde group. A smaller HOMO-LUMO gap suggests higher chemical reactivity. sci-hub.se
In a study of (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde, the HOMO and LUMO energies were calculated using the B3LYP/6-311++G(d,p) level of theory. sci-hub.se While not 2,3,6-Trihydroxybenzaldehyde, this related structure provides a framework for understanding the electronic transitions. The HOMO-LUMO energy gap for this molecule was found to be 3.8183 eV, indicating the potential for charge transfer within the molecule. sci-hub.se Similar calculations for 2,3,6-Trihydroxybenzaldehyde would elucidate its electronic absorption properties and reactivity. The presence of multiple hydroxyl groups is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap and enhancing reactivity compared to less hydroxylated benzaldehydes.
Table 2: Calculated Frontier Orbital Energies and Related Parameters for a Representative Hydroxybenzaldehyde
| Parameter | Value (eV) |
| HOMO Energy | -6.514 |
| LUMO Energy | -2.696 |
| HOMO-LUMO Gap (ΔE) | 3.818 |
| Ionization Potential (I) | 6.514 |
| Electron Affinity (A) | 2.696 |
Note: Data from a study on a substituted hydroxybenzaldehyde, illustrating the types of parameters calculated. sci-hub.se
Intramolecular Hydrogen Bonding and Conformational Analysis
Intramolecular hydrogen bonds play a crucial role in determining the conformational preferences and stability of polyhydroxybenzaldehydes. The presence of both hydroxyl (donor) and aldehyde (acceptor) groups in close proximity allows for the formation of these non-covalent interactions.
In ortho-hydroxybenzaldehydes, a strong intramolecular hydrogen bond typically forms between the ortho-hydroxyl group and the carbonyl oxygen of the aldehyde group. This interaction significantly influences the planarity of the molecule and the orientation of the substituent groups. A crystallographic study of 2,3,4-trihydroxybenzaldehyde (B138039), an isomer of the target compound, revealed that the 2-hydroxy group is engaged in an intramolecular hydrogen bond with the aldehyde group in both of the independent molecules found in the asymmetric unit. archive.org This finding underscores the prevalence and importance of such interactions in this class of compounds.
Computational methods, such as Natural Bond Orbital (NBO) analysis, can be used to quantify the strength and nature of these hydrogen bonds. The stability of different conformers of 2,4,6-trihydroxybenzaldehyde has been directly linked to the presence and geometry of intramolecular hydrogen bonds. researchgate.net For 2,3,6-Trihydroxybenzaldehyde, it is anticipated that a strong intramolecular hydrogen bond will exist between the hydroxyl group at the 2-position and the aldehyde group, significantly influencing its conformational landscape.
Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., Vibrational Analysis)
Computational methods are instrumental in predicting spectroscopic properties, such as vibrational frequencies (Infrared and Raman spectra), which can then be compared with experimental data for validation. DFT calculations are commonly used to compute the harmonic vibrational frequencies of molecules.
A detailed vibrational analysis of 2,4,6-trihydroxybenzaldehyde involved recording the FT-IR and FT-Raman spectra and comparing them with the vibrational frequencies calculated using DFT (B3LYP) with 6-31+G(d) and 6-311++G(d,p) basis sets. researchgate.net The calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and other systematic errors, showed excellent agreement with the experimental spectra. researchgate.net This allows for a detailed assignment of the observed vibrational bands to specific molecular motions.
Table 3: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Polyhydroxybenzaldehyde
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (FT-IR) | Assignment |
| O-H stretch | 3450 | 3460 | Hydroxyl group stretching |
| C-H stretch (aromatic) | 3050 | 3055 | Aromatic C-H stretching |
| C=O stretch (aldehyde) | 1650 | 1655 | Aldehyde carbonyl stretching |
| C-C stretch (aromatic) | 1580 | 1585 | Aromatic ring stretching |
Note: This table is illustrative and based on typical values for polyhydroxybenzaldehydes. Specific assignments for 2,3,6-Trihydroxybenzaldehyde would require dedicated study.
Molecular Dynamics Simulations to Elucidate Solution-Phase Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in solution. These simulations model the movement of atoms and molecules over time, providing insights into solvation, intermolecular interactions, and conformational dynamics in a realistic environment.
While specific MD simulation studies on 2,3,6-Trihydroxybenzaldehyde are scarce, general studies on polyphenols in aqueous solutions provide a relevant framework. These simulations show that water molecules form a structured hydration shell around the polyphenol, with strong hydrogen bonds forming between the hydroxyl groups of the polyphenol and the surrounding water molecules. The dynamics of these interactions are crucial for understanding the solubility and biological availability of these compounds. An MD simulation of 2,3,6-Trihydroxybenzaldehyde in water would provide valuable information on its solution-phase conformation and its interactions with the aqueous environment, which is critical for its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Polyhydroxybenzaldehyde Classes
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For polyhydroxybenzaldehydes, QSAR studies are particularly relevant for predicting their antioxidant activity.
The antioxidant capacity of phenolic compounds is closely related to their ability to donate a hydrogen atom or an electron to scavenge free radicals. QSAR models for antioxidant activity often use quantum chemical descriptors calculated using DFT, such as HOMO and LUMO energies, ionization potential, and bond dissociation enthalpy of the O-H bond.
Several QSAR studies have been successfully applied to flavonoids and other polyphenols to predict their antioxidant potential. For a series of polyhydroxybenzaldehydes, a QSAR model could be developed by correlating their experimentally determined antioxidant activities with a set of calculated molecular descriptors. Such a model would not only allow for the prediction of the antioxidant activity of untested compounds in this class but also provide insights into the key structural features that govern this activity. For instance, a 3D-QSAR study on a series of related compounds identified the importance of specific steric and electronic fields in determining their biological activity. researchgate.net This approach could be effectively applied to a series of polyhydroxybenzaldehydes to guide the design of new and more potent antioxidants.
Reaction Mechanism Studies and Transition State Analysis
The reaction mechanisms of 2,3,6-trihydroxybenzaldehyde and its isomers are a subject of significant theoretical interest due to the interplay of the aldehyde functionality and multiple hydroxyl groups. Computational chemistry provides a powerful lens through which to explore the potential reaction pathways, including oxidation, reduction, and intramolecular hydrogen transfer, as well as to analyze the associated transition states. While specific experimental and computational studies on the reaction mechanisms of 2,3,6-trihydroxybenzaldehyde are limited, valuable insights can be extrapolated from research on simpler, related molecules such as benzaldehyde (B42025), various dihydroxybenzaldehydes, and phenols.
A key feature of hydroxybenzaldehydes is the potential for intramolecular hydrogen bonding and subsequent proton transfer between a hydroxyl group and the carbonyl oxygen of the aldehyde. In the case of 2,3,6-trihydroxybenzaldehyde, the hydroxyl group at the C2 position is suitably positioned to form a strong intramolecular hydrogen bond with the aldehyde group. This interaction can significantly influence the molecule's conformational preferences and reactivity.
Computational studies on o-hydroxybenzaldehyde, a simpler analog, have shown that while ground state intramolecular proton transfer (GSIPT) is generally not viable, excited state intramolecular proton transfer (ESIPT) is a favorable process. nih.gov Density Functional Theory (DFT) calculations on o-hydroxybenzaldehyde indicate that upon electronic excitation, the acidity of the phenolic proton increases, facilitating its transfer to the carbonyl oxygen. nih.gov This leads to the formation of a keto-tautomer, which is responsible for a characteristic red-shifted fluorescence emission. nih.gov A similar process can be anticipated for 2,3,6-trihydroxybenzaldehyde, where the intramolecular hydrogen bond between the C2-hydroxyl and the aldehyde group would be the primary site for such a transfer.
The presence of additional hydroxyl groups at the C3 and C6 positions can modulate the energetics of this process through electronic effects. Electron-donating hydroxyl groups generally increase the electron density on the aromatic ring, which can, in turn, affect the acidity of the phenolic protons and the basicity of the carbonyl oxygen. chemrevlett.com Furthermore, the network of intramolecular hydrogen bonds can lead to different stable conformers, each with a unique reactivity profile.
| Compound | Method | State | Process | Viability |
| o-Hydroxybenzaldehyde | DFT-B3LYP/6-31G(d) | Ground State | Intramolecular Proton Transfer | Not Viable nih.gov |
| o-Hydroxybenzaldehyde | TD-DFT-B3LYP/6-31G(d) | Excited State | Intramolecular Proton Transfer | Favorable nih.gov |
This table presents a summary of computational findings on intramolecular proton transfer in o-hydroxybenzaldehyde, which serves as a model for the 2-hydroxybenzaldehyde moiety in 2,3,6-trihydroxybenzaldehyde.
The aldehyde group of 2,3,6-trihydroxybenzaldehyde is susceptible to oxidation to the corresponding carboxylic acid, 2,3,6-trihydroxybenzoic acid. The mechanism of benzaldehyde oxidation has been studied computationally, revealing potential pathways such as nucleophilic attack and hydrogen atom transfer (HAT). acs.org In photocatalytic systems, the oxidation of benzaldehyde can be initiated by photogenerated reactive species like hydroxyl radicals. epa.gov
For 2,3,6-trihydroxybenzaldehyde, the presence of three hydroxyl groups makes the aromatic ring highly activated and also susceptible to oxidation. The oxidation of phenols often proceeds via the formation of a phenoxy radical. acs.org In the case of 2,3,6-trihydroxybenzaldehyde, oxidation could lead to the formation of a semiquinone radical, which is a resonance-stabilized species. The subsequent reactions of this radical intermediate can be complex, potentially leading to polymerization or the formation of quinone-type structures. researchgate.netopenstax.orglibretexts.org
Computational studies on the oxidation of substituted phenols have shown that the mechanism can switch between proton-coupled electron transfer (PCET) and stepwise electron transfer-proton transfer (ET-PT) depending on the nature of the substituents and the oxidizing agent. rsc.org The electron-donating nature of the hydroxyl groups in 2,3,6-trihydroxybenzaldehyde would likely favor a PCET mechanism.
The table below summarizes theoretical findings for the H-atom abstraction from benzaldehyde by various radicals, which is a key step in many oxidation mechanisms. The activation energies provide an indication of the relative reactivity towards different radical species.
| Reactant | Radical | Method | Activation Energy (kcal/mol) |
| Benzaldehyde | H | CCSD(T)/cc-pVTZ//M06-2X/6-311+g(d,p) | Not specified |
| Benzaldehyde | O(3P) | CCSD(T)/cc-pVTZ//M06-2X/6-311+g(d,p) | Not specified |
| Benzaldehyde | OH | CCSD(T)/cc-pVTZ//M06-2X/6-311+g(d,p) | Not specified |
| Benzaldehyde | HO2 | CCSD(T)/cc-pVTZ//M06-2X/6-311+g(d,p) | Not specified |
| Benzaldehyde | CH3 | CCSD(T)/cc-pVTZ//M06-2X/6-311+g(d,p) | Not specified |
This table is based on a high-level ab initio study of H-atom abstraction from benzaldehyde. acs.org While specific values are not provided in the abstract, the study highlights the importance of such calculations for kinetic modeling.
The aldehyde group of 2,3,6-trihydroxybenzaldehyde can be reduced to a primary alcohol, forming 2,3,6-trihydroxybenzyl alcohol. The reduction of aldehydes is commonly achieved using metal hydrides like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. libretexts.org This is followed by protonation of the resulting alkoxide anion to yield the alcohol. libretexts.org
Computational studies on the electrochemical reduction of benzaldehyde have shown that the reaction proceeds via a coupled proton-electron transfer process. acs.org The adsorption geometry of the molecule on the electrode surface plays a crucial role in determining the reaction pathway and product selectivity. acs.org For 2,3,6-trihydroxybenzaldehyde, the hydroxyl groups could influence the adsorption on a catalyst surface, potentially altering the reduction mechanism compared to unsubstituted benzaldehyde.
A theoretical study on the Biginelli reaction involving 2,4-dihydroxybenzaldehyde (B120756) highlighted the significant increase in the activation energy for the reaction compared to 4-hydroxybenzaldehyde. mdpi.com This was attributed to the electronic and steric effects of the ortho-hydroxyl group. A similar deactivating effect might be observed in certain reactions of 2,3,6-trihydroxybenzaldehyde due to the C2 and C6 hydroxyl groups flanking the aldehyde.
| Reaction Stage | 4-hydroxybenzaldehyde (ΔG‡, kJ/mol) | 2,4-dihydroxybenzaldehyde (ΔG‡, kJ/mol) |
| Stage 2 of Biginelli Reaction | Lower | Higher by ~150 kJ/mol mdpi.com |
This table illustrates the impact of an ortho-hydroxyl group on the activation energy of a reaction involving the aldehyde group, based on a DFT study. mdpi.com
Biochemical and Molecular Mechanistic Studies of Trihydroxybenzaldehydes
Enzyme Modulation by Trihydroxybenzaldehyde Scaffolds
The structural motif of a benzaldehyde (B42025) ring substituted with multiple hydroxyl groups allows for a variety of interactions with biological macromolecules, particularly enzymes. These interactions can lead to the modulation of enzyme activity, a key area of investigation for drug discovery and molecular biology.
α-Glucosidase and α-Amylase Inhibition Mechanisms
α-Glucosidase and α-amylase are key enzymes in carbohydrate metabolism. Their inhibition is a therapeutic strategy for managing postprandial hyperglycemia. Research into various benzaldehyde derivatives has shown that the position and number of hydroxyl groups on the benzaldehyde ring are critical for inhibitory activity.
Studies have demonstrated that certain trihydroxybenzaldehyde isomers are effective inhibitors of α-amylase. For instance, 2,4,5-trihydroxybenzaldehyde, 2,3,4-trihydroxybenzaldehyde (B138039), and 2,4,6-trihydroxybenzaldehyde (B105460) have all shown inhibitory effects against this enzyme. The mechanism of inhibition is often non-competitive, meaning the inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. researchgate.netyoutube.com This is in contrast to competitive inhibition, where the inhibitor directly competes with the substrate for the active site. youtube.comkhanacademy.org
While data for many THB isomers exist, specific inhibitory concentration (IC₅₀) values for 2,3,6-Trihydroxybenzaldehyde against α-glucosidase and α-amylase are not prominently documented in the reviewed literature.
Table 1: α-Amylase Inhibition by Various Benzaldehyde Derivatives
| Compound | Inhibition Type | Notable Findings |
|---|---|---|
| 2,4,5-Trihydroxybenzaldehyde | - | Exhibited the most efficacious inhibitory effect among tested trihydroxybenzaldehydes. researchgate.net |
| 2,3,4-Trihydroxybenzaldehyde | - | Showed significant inhibitory activity against α-amylase. researchgate.net |
| 2,4,6-Trihydroxybenzaldehyde | - | Demonstrated inhibitory potential against α-amylase. researchgate.net |
Cyclooxygenase (COX) Enzyme Inhibition
Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are central to the inflammatory pathway by converting arachidonic acid into prostaglandins. nih.govwikipedia.org COX-1 is a constitutive enzyme involved in physiological functions, while COX-2 is inducible and upregulated at sites of inflammation. nih.govmdpi.com Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.govmdpi.com
The potential for trihydroxybenzaldehyde scaffolds to inhibit COX enzymes has been explored. While direct inhibitory data for 2,3,6-Trihydroxybenzaldehyde is scarce, the general structural features of phenolic aldehydes suggest a potential for interaction with the active sites of COX enzymes. The specific binding and inhibitory mechanism would depend on how the hydroxyl groups are positioned to form hydrogen bonds within the enzyme's active site. However, detailed studies on the interaction between any specific trihydroxybenzaldehyde isomer and COX enzymes are not extensively reported in the available literature.
Xanthine (B1682287) Oxidase Inhibition
Xanthine oxidase (XO) is a key enzyme in purine (B94841) catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govnih.gov Overproduction of uric acid can lead to hyperuricemia and gout. nih.gov Consequently, XO inhibitors are a critical class of therapeutic agents.
Research has involved synthesizing and testing various Schiff bases derived from hydroxy-substituted benzaldehydes for their XO inhibitory activity. nih.gov Studies indicate that 2,4,6-Trihydroxybenzaldehyde has been used as a reactant in the synthesis of molecules designed as potential xanthine oxidase inhibitors. sigmaaldrich.comsigmaaldrich.com Kinetic studies of some of these derived inhibitors have indicated a mixed-type inhibition mechanism, suggesting they may bind to a site remote from the enzyme's molybdenum center, possibly within the substrate access channel. nih.gov
Table 2: Role of Trihydroxybenzaldehydes in Xanthine Oxidase Inhibition Studies
| Compound | Role in Research | Reported Inhibition Mechanism of Derivatives |
|---|---|---|
| Trihydroxybenzaldehydes (general) | Starting materials for inhibitor synthesis. nih.gov | Mixed-type inhibition observed for derived Schiff bases. nih.gov |
| 2,4,6-Trihydroxybenzaldehyde | Reactant for synthesizing potential XO inhibitors. sigmaaldrich.comsigmaaldrich.com | Not specified for the parent compound. |
Aldose Reductase Inhibition and Oxidative Stress Pathways
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, this pathway becomes more active, leading to sorbitol accumulation and depletion of NADPH. This process contributes to oxidative stress and is implicated in the pathogenesis of diabetic complications. nih.govnih.gov Inhibition of aldose reductase is therefore a therapeutic target to mitigate these complications.
Aldose reductase is known to reduce a wide range of aldehydes, including those generated during lipid peroxidation. nih.gov The enzyme's role in detoxifying these reactive aldehydes suggests it has an antioxidant function. However, its increased activity in diabetes contributes to oxidative stress. nih.gov While the inhibition of aldose reductase by various compounds has been studied, specific data on the direct inhibitory action of 2,3,6-Trihydroxybenzaldehyde is not well-documented. Research does indicate that inhibition of the enzyme is a critical component of intracellular signaling and can prevent high-glucose induced activation of protein kinase C and nuclear factor-kappa B (NF-κB). nih.gov
Cellular Signaling Pathway Modulation
Beyond direct enzyme inhibition, small molecules can influence cellular function by interfering with complex signaling cascades that regulate gene expression and cellular responses.
Nuclear Factor Kappa-B (NF-κB) Signaling Interference
Nuclear Factor Kappa-B (NF-κB) is a crucial transcription factor that orchestrates the expression of genes involved in inflammation, immunity, and cell survival. nih.govnih.gov The pathway is typically activated by inflammatory stimuli, leading to the translocation of NF-κB into the nucleus where it binds to DNA and initiates the transcription of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov
Inhibition of aldose reductase has been shown to prevent the activation of NF-κB induced by high glucose, cytokines, or growth factors. nih.gov This suggests a link between the polyol pathway, oxidative stress, and inflammatory signaling. Given that trihydroxybenzaldehydes can modulate enzymes linked to oxidative stress, it is plausible that they could interfere with redox-sensitive signaling pathways like NF-κB. However, direct evidence and mechanistic studies detailing the interference of 2,3,6-Trihydroxybenzaldehyde with the NF-κB signaling pathway are not available in the reviewed scientific literature.
Regulation of Adipocyte Differentiation and Lipid Accumulation at a Molecular Level
The differentiation of preadipocytes into mature adipocytes, a process known as adipogenesis, is a complex and highly regulated cascade involving numerous transcription factors and signaling pathways. mdpi.comreactome.org Research has shown that certain phenolic compounds can modulate this process, and while direct studies on 2,3,6-Trihydroxybenzaldehyde are limited, research on the structurally similar 2,4,6-Trihydroxybenzaldehyde (THB) provides significant insights.
In studies utilizing 3T3-L1 preadipocyte cells, a standard model for studying adipogenesis, THB has been shown to markedly inhibit adipocyte differentiation and lipid accumulation. nih.govnih.gov This inhibition is achieved at the molecular level through the downregulation of key adipogenesis-related proteins. nih.gov The primary targets include peroxisome proliferator-activated receptor γ (PPARγ), which is a master regulator of adipocyte differentiation, and CCAAT/enhancer-binding protein α (C/EBPα). nih.govnih.gov The suppression of these master regulators leads to a subsequent decrease in the expression of downstream targets like fatty acid synthase (FAS) and sterol regulatory element-binding protein-1c (SREBP-1c), both of which are crucial for lipid metabolism. nih.gov
The process of adipogenesis is a tightly controlled sequence of events. Initially, preadipocytes must cease proliferation and then begin to express a series of specific genes that lead to the mature adipocyte phenotype, characterized by the accumulation of lipid droplets. reactome.org The inhibition of key transcription factors like PPARγ and C/EBPα by compounds such as THB effectively halts this progression, preventing the accumulation of intracellular triglycerides. mdpi.comnih.gov
Table 1: Effect of Trihydroxybenzaldehyde Analogue on Adipogenesis-Related Proteins
| Protein Target | Observed Effect | Molecular Function |
|---|---|---|
| PPARγ | Downregulation | Master regulator of adipocyte differentiation. nih.govnih.gov |
| C/EBPα | Downregulation | Key transcription factor in adipogenesis. nih.govnih.gov |
| FAS | Downregulation | Enzyme involved in fatty acid synthesis. nih.gov |
| SREBP-1c | Downregulation | Transcription factor that activates lipid biosynthesis genes. nih.gov |
Interactions with Biological Macromolecules (e.g., DNA Binding, Protein Interactions)
The biological activity of a compound is often dictated by its ability to interact with macromolecules such as proteins and nucleic acids. While specific studies detailing the binding of 2,3,6-Trihydroxybenzaldehyde to DNA are not extensively documented, research into similar small molecules provides a framework for potential interactions. For instance, studies on certain cholesterol analogs have investigated their binding to calf thymus DNA (ct-DNA) using spectroscopic and molecular docking techniques. rsc.org These studies reveal that interactions can occur through groove binding, where the molecule fits into the minor or major groove of the DNA helix, often stabilized by weak electrostatic forces. rsc.org
In the realm of protein interactions, the catalytic subunit of the DNA-dependent protein kinase (DNA-PKcs) is known to interact with protein phosphatases like PP6. nih.gov This interaction is crucial for the regulation of DNA damage response pathways. nih.gov Phenolic compounds, due to their structure, have the potential to interact with various proteins, including enzymes and transcription factors. For example, 2,4,6-Trihydroxybenzaldehyde has been identified as a reactant in the synthesis of molecules that inhibit protein glycation and xanthine oxidase. sigmaaldrich.comsigmaaldrich.com Furthermore, vanillin (B372448) analogues, including 2,4,6-trihydroxybenzaldehyde, have been shown to inhibit the activation of nuclear factor kappa-B (NF-κB), a key protein complex that controls transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, and free radicals. nih.gov This suggests that trihydroxybenzaldehydes could potentially interact with and modulate the activity of key signaling proteins. nih.gov
Antioxidant Mechanisms: Radical Scavenging and Redox Properties
Antioxidants play a crucial role in mitigating oxidative stress, a harmful process caused by an imbalance between the production of free radicals and the body's ability to counteract their damaging effects. nih.gov Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. nih.gov
The primary mechanisms by which antioxidants scavenge free radicals include:
Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to a free radical. nih.gov
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, followed by the transfer of a proton. nih.gov
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical. nih.gov
The preferred mechanism is often influenced by the solvent's polarity and the specific nature of the free radical involved. nih.gov The antioxidant potential of a phenolic compound is determined by factors such as the number and position of hydroxyl groups on the aromatic ring. The presence of multiple hydroxyl groups, as in 2,3,6-Trihydroxybenzaldehyde, generally enhances antioxidant activity by increasing the stability of the resulting phenoxyl radical after hydrogen donation. Studies on designed phenolic antioxidants have shown that structural modifications, such as the inclusion of bulky substituents, can further increase the stability of the phenoxyl radical, making the compound a more potent radical scavenger. nih.gov While the specific radical scavenging kinetics of 2,3,6-Trihydroxybenzaldehyde require further detailed investigation, its structural features strongly suggest significant antioxidant potential through these established mechanisms.
In vitro Studies on Cellular Processes (e.g., Cell Proliferation Inhibition in Cancer Cell Lines)
The antiproliferative activity of phenolic compounds has been a subject of extensive research in oncology. In vitro studies using various cancer cell lines are instrumental in screening for potential anticancer agents.
Research on vanillin analogues has demonstrated that 2,4,6-Trihydroxybenzaldehyde exhibits cytotoxic effects against A375 human melanoma cells. nih.gov This compound was found to inhibit the growth of these cancer cells. nih.gov A key mechanism identified in this study was the inhibition of NF-κB activation, which is often constitutively active in cancer cells and contributes to drug resistance. nih.gov By suppressing NF-κB, 2,4,6-Trihydroxybenzaldehyde can hinder the survival and proliferation of cancer cells. nih.gov
The MTT assay is a common method used to assess the antiproliferative activity of compounds in vitro. semanticscholar.org This assay measures the metabolic activity of cells, which is an indicator of cell viability. Studies on various synthetic compounds have utilized cell lines such as A549 (lung carcinoma) and MCF7 (breast cancer) to evaluate their potential to inhibit cell growth. semanticscholar.org While specific MTT assay data for 2,3,6-Trihydroxybenzaldehyde is not widely published, the findings for its isomer, 2,4,6-Trihydroxybenzaldehyde, suggest a strong potential for antiproliferative activity.
Table 2: In vitro Activity of a Trihydroxybenzaldehyde Analogue
| Cell Line | Cancer Type | Observed Effect | Potential Mechanism |
|---|---|---|---|
| A375 | Human Melanoma | Cytotoxicity, Growth Suppression | Inhibition of NF-κB activation. nih.gov |
Further investigation into the specific effects of 2,3,6-Trihydroxybenzaldehyde on various cancer cell lines is warranted to fully elucidate its therapeutic potential.
Natural Occurrence, Distribution, and Metabolomic Profiling of Trihydroxybenzaldehydes
Identification of Trihydroxybenzaldehydes in Plant Extracts and Natural Sources
There is currently no direct scientific evidence to confirm the natural occurrence of 2,3,6-Trihydroxybenzaldehyde in plant extracts or other natural sources. Extensive research has been conducted on the phytochemical composition of various plants, yet this specific isomer has not been identified.
In contrast, its isomer, 2,4,6-Trihydroxybenzaldehyde (B105460) , also known as phloroglucinaldehyde, is recognized as a naturally occurring compound. It is found in certain plant species and is a known degradation product of more complex polyphenols.
Table 1: Documented Natural Sources of Trihydroxybenzaldehyde Isomers
| Compound | Natural Source/Precursor | Citation |
| 2,3,6-Trihydroxybenzaldehyde | No documented natural occurrence | N/A |
| 2,4,6-Trihydroxybenzaldehyde | Degradation product of Anthocyanins |
Metabolomic Investigations of Trihydroxybenzaldehydes as Anthocyanin Degradation Products
Metabolomic studies have identified various phenolic compounds as degradation products of anthocyanins, a class of pigments abundant in many fruits and vegetables. The breakdown of anthocyanins, such as cyanidin (B77932), can lead to the formation of trihydroxybenzaldehydes.
However, metabolomic investigations have specifically pointed to 2,4,6-Trihydroxybenzaldehyde as a key degradation product. nih.gov The degradation of the anthocyanin C-ring is proposed to yield this particular isomer. nih.gov At present, there are no metabolomic studies that have identified 2,3,6-Trihydroxybenzaldehyde as a product of anthocyanin degradation.
Role of Microbiota in the Biotransformation of Polyphenolic Compounds to Trihydroxybenzaldehydes
The gut microbiota plays a crucial role in the biotransformation of complex polyphenolic compounds into smaller, more readily absorbable metabolites. Research has shown that gut bacteria can metabolize anthocyanins into various phenolic acids and aldehydes.
Once again, the available scientific literature focuses on the formation of 2,4,6-Trihydroxybenzaldehyde through microbial action. Studies have demonstrated that gut microflora can metabolize anthocyanins, leading to the production of 2,4,6-Trihydroxybenzaldehyde among other metabolites. There is a lack of research investigating the potential for gut microbiota to produce the 2,3,6-isomer.
Enzymatic Glucuronidation and Other Conjugation Reactions of Trihydroxybenzaldehydes
Glucuronidation is a major phase II metabolic reaction that facilitates the detoxification and excretion of various compounds, including polyphenols. This process involves the conjugation of the compound with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).
While the glucuronidation of polyphenols, in general, is a well-documented process, specific studies on the enzymatic glucuronidation or other conjugation reactions of 2,3,6-Trihydroxybenzaldehyde are not available. Research on the metabolism of the more common isomer, 2,4,6-Trihydroxybenzaldehyde, is also limited in this specific context, though it is understood that phenolic compounds undergo such enzymatic modifications.
Advanced Analytical and Spectroscopic Characterization Techniques for Trihydroxybenzaldehydes
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development
No specific, validated HPLC or UPLC methods, including details on column types, mobile phases, flow rates, or retention times for 2,3,6-trihydroxybenzaldehyde, are available in the reviewed literature.
Mass Spectrometry (MS) Techniques: ESI-MS, LC-MS/MS, MALDI-TOF for Structural Elucidation and Quantification
Detailed mass spectrometry data, such as electrospray ionization (ESI-MS) fragmentation patterns or quantitative LC-MS/MS parameters for 2,3,6-trihydroxybenzaldehyde, have not been found.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Confirmation
While the use of NMR for the identification of 2,3,6-trihydroxybenzaldehyde has been mentioned, scribd.com comprehensive ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and 2D NMR correlations, are not publicly documented.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis
Specific FTIR and Raman spectra with assignments of vibrational frequencies for 2,3,6-trihydroxybenzaldehyde are not available.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
There are no published reports on the single-crystal X-ray diffraction analysis of 2,3,6-trihydroxybenzaldehyde, and therefore, no data on its crystal structure, unit cell dimensions, or intermolecular interactions in the solid state.
Electrochemical Analysis for Redox Properties and Sensing Applications
No studies detailing the electrochemical behavior, such as redox potentials or cyclic voltammetry data, for 2,3,6-trihydroxybenzaldehyde were found.
Structure Activity Relationship Sar Studies and Isomer Specific Effects
Influence of Hydroxyl Group Position on Chemical Reactivity and Stability
In 2,3,4-trihydroxybenzaldehyde (B138039), the hydroxyl group at the C2 position (ortho to the aldehyde) can form a strong intramolecular hydrogen bond with the aldehyde's carbonyl oxygen. researchgate.netnih.gov This interaction influences the planarity of the molecule and the reactivity of the aldehyde group. nih.gov This hydrogen bond contributes to the formation of a stable six-membered ring-like structure, which can affect how the molecule interacts with other reagents. The crystal structure of 2,3,4-trihydroxybenzaldehyde shows that it crystallizes with two independent molecules in the asymmetric unit, both featuring this intramolecular hydrogen bond. researchgate.netnih.gov The remaining hydroxyl groups at C3 and C4 participate in intermolecular hydrogen bonding, creating a complex three-dimensional network. researchgate.netnih.gov This compound is also known to be somewhat unstable in solution; for instance, in a pH 7.4 solution, it can be converted to purpurogallin. sigmaaldrich.com
For the 2,4,6-trihydroxybenzaldehyde (B105460) isomer, the hydroxyl groups at both ortho positions (C2 and C6) can form intramolecular hydrogen bonds with the aldehyde group. This symmetrical arrangement leads to different electronic distribution and reactivity compared to the 2,3,4-isomer. The presence of three hydroxyl groups, particularly at positions that activate the ring (ortho and para), makes the aromatic ring highly susceptible to electrophilic substitution.
The stability of these isomers is also influenced by the hydroxyl positions. The arrangement in 2,4,6-trihydroxybenzaldehyde, also known as phloroglucinol (B13840) aldehyde, lends it a particular stability, though it is still a reactive molecule. nih.govnist.gov The melting points also reflect the differences in intermolecular forces and crystal packing, with 2,3,4-trihydroxybenzaldehyde melting at 159-161 °C and 2,4,6-trihydroxybenzaldehyde having a higher decomposition melting point of around 195 °C. sigmaaldrich.comsigmaaldrich.com
The hypothetical 2,3,6-trihydroxybenzaldehyde would also be expected to exhibit intramolecular hydrogen bonding between the C2-hydroxyl group and the aldehyde. However, the electronic effects and steric hindrance from the C6-hydroxyl group would differ from the other isomers, likely resulting in unique reactivity and stability profiles.
Correlating Structural Features with Biochemical Activities (e.g., Enzyme Inhibition Profiles)
The specific arrangement of hydroxyl groups is a key determinant of the biological and biochemical activities of trihydroxybenzaldehyde isomers, including their ability to inhibit enzymes.
2,3,4-Trihydroxybenzaldehyde: This isomer has demonstrated notable potential in pharmaceutical applications due to its antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.aichemimpex.com Research has shown that the 2,3,4-trihydroxybenzyl moiety is a crucial pharmacophore for the inhibitory activity against certain viral proteases, such as the coxsackievirus B3 (CVB3) 3C protease. researchgate.net Its structure is a key component in the development of novel inhibitors for this enzyme. researchgate.net Furthermore, carbohydrazones derived from 2,3,4-trihydroxybenzaldehyde have been investigated for their antimicrobial activity against bacteria and fungi. sigmaaldrich.comsigmaaldrich.com The compound itself is also used as a precursor for creating Schiff bases with potential biological applications. sigmaaldrich.comsigmaaldrich.comchemicalbook.com
2,4,6-Trihydroxybenzaldehyde: This isomer is recognized as an orally active inhibitor of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammatory responses. medchemexpress.com This inhibitory action underlies its observed anti-tumor and anti-cancer cell proliferative activities. medchemexpress.com It has also been shown to inhibit adipocyte differentiation and lipid accumulation, suggesting potential anti-obesity effects. medchemexpress.com 2,4,6-Trihydroxybenzaldehyde serves as a reactant in the synthesis of various biologically active molecules, including:
2,4,6-trichlorophenyl hydrazones with the potential to inhibit protein glycation. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Xanthine (B1682287) oxidase inhibitors. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Derivatives of Esculentoside A that show inhibition of nitric oxide production induced by lipopolysaccharides (LPS). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Methylated derivatives of (±)-epigallocatechin gallate studied for anticancer activity. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
The different substitution patterns of the isomers lead to distinct enzyme inhibition profiles. For example, while 2,3,4-trihydroxybenzaldehyde is a key component for inhibiting certain viral proteases researchgate.net, 2,4,6-trihydroxybenzaldehyde is noted for its role in inhibiting the NF-κB pathway medchemexpress.com and as a precursor for xanthine oxidase inhibitors. sigmaaldrich.com
Computational Approaches to SAR Prediction and Ligand Design
Computational chemistry provides powerful tools for predicting Structure-Activity Relationships and for the rational design of new ligands. These methods are essential in modern drug discovery to reduce the time and cost associated with synthesizing and testing new compounds. nih.gov
Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the target protein, LBDD methods rely on the information from molecules known to be active. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling correlate variations in the chemical structure of compounds with changes in their biological activity. nih.govsygnaturediscovery.com For trihydroxybenzaldehydes, QSAR models could be developed to predict the antioxidant or enzyme inhibitory potency of different isomers or derivatives based on descriptors of their molecular structure. Pharmacophore modeling, another LBDD tool, identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov The 2,3,4-trihydroxybenzyl moiety, identified as a key pharmacophore for anti-CVB3 3C protease activity, is an example of such a feature that can be used to search for new, structurally diverse but functionally similar molecules. researchgate.netsygnaturediscovery.com
Structure-Based Drug Design (SBDD): When the 3D structure of the target enzyme or receptor is available, SBDD methods like molecular docking can be employed. nih.gov Docking algorithms predict the preferred orientation of a ligand when bound to a target, allowing for the evaluation of binding affinity. nih.gov For instance, one could dock various trihydroxybenzaldehyde isomers into the active site of an enzyme like xanthine oxidase to understand why one isomer might be a more potent inhibitor than another.
De Novo Design and Scaffold Hopping: Advanced computational techniques allow for the de novo design of novel inhibitors. arxiv.orgopenreview.net These methods can build a molecule atom-by-atom or fragment-by-fragment within the enzyme's active site. nih.gov "Scaffold hopping" is a strategy used to design new molecules that retain the key pharmacophoric features of a known active compound but have a different core structure or "scaffold". sygnaturediscovery.comnih.gov Starting with the trihydroxybenzaldehyde scaffold, computational tools could be used to design novel, patentable compounds with improved properties by replacing the core benzaldehyde (B42025) ring while keeping the essential hydroxyl group interactions. sygnaturediscovery.com
Distinctive Features and Comparative Analysis of 2,3,4-, 2,4,6-, and Hypothetical 2,3,6-Trihydroxybenzaldehyde Isomers
The isomers of trihydroxybenzaldehyde, while sharing the same molecular formula (C₇H₆O₄) and molecular weight (154.12 g/mol ), exhibit distinct properties due to the unique spatial arrangement of their hydroxyl groups. nih.govnih.gov
Interactive Data Table: Comparative Properties of Trihydroxybenzaldehyde Isomers
| Property | 2,3,4-Trihydroxybenzaldehyde | 2,4,6-Trihydroxybenzaldehyde | Hypothetical 2,3,6-Trihydroxybenzaldehyde |
| Synonyms | Pyrogallol-4-carboxaldehyde sigmaaldrich.com | Phloroglucinaldehyde, Formylphloroglucinol nih.govsigmaaldrich.com | - |
| CAS Number | 2144-08-3 sigmaaldrich.com | 487-70-7 sigmaaldrich.com | Not available |
| Melting Point (°C) | 159-161 sigmaaldrich.com | 195 (decomposes) sigmaaldrich.com | Unknown |
| Appearance | Powder sigmaaldrich.com | White to light yellow powder/crystal | Unknown |
| Intramolecular H-Bonding | Yes (between C2-OH and aldehyde) researchgate.netnih.gov | Yes (between C2-OH, C6-OH and aldehyde) | Expected (between C2-OH and aldehyde) |
| Key Biological Activity | Antimicrobial, antioxidant, key pharmacophore for anti-viral protease activity. researchgate.netontosight.aisigmaaldrich.com | NF-κB inhibitor, anti-tumor, precursor for xanthine oxidase inhibitors. medchemexpress.comsigmaaldrich.com | Unknown |
Analysis of Distinctive Features:
2,3,4-Trihydroxybenzaldehyde: The adjacent hydroxyl groups at positions 2, 3, and 4 create a catechol-like (at C3 and C4) and pyrogallol-like system. The C2-hydroxyl group's ability to form an intramolecular hydrogen bond with the aldehyde is a defining structural feature. researchgate.netnih.gov This arrangement is critical for its role as a pharmacophore in inhibiting specific proteases. researchgate.net
2,4,6-Trihydroxybenzaldehyde: This isomer is symmetrical, with hydroxyl groups ortho and para to the aldehyde group. This phloroglucinol-type substitution pattern results in high electron density in the ring, making it very reactive. The two ortho hydroxyl groups can form hydrogen bonds with the aldehyde, creating a more constrained conformation. Its structure is linked to its function as an NF-κB inhibitor and its utility as a building block for other enzyme inhibitors like those for xanthine oxidase. medchemexpress.comsigmaaldrich.com
Hypothetical 2,3,6-Trihydroxybenzaldehyde: This isomer is not commercially available and is not described in the searched literature. However, we can infer some properties. It would be asymmetric. Like the other ortho-substituted isomers, it would likely exhibit intramolecular hydrogen bonding between the C2-hydroxyl and the aldehyde group. The electronic influence of the hydroxyl groups at C3 and C6 would differ significantly from the other isomers, likely leading to a unique reactivity profile and biological activity. Information on its methoxy-substituted analog, 2,3,6-trimethoxybenzaldehyde, suggests it would be a valuable intermediate in organic synthesis. ontosight.ai
Emerging Research Directions and Non Clinical Potential Applications of Trihydroxybenzaldehydes
Development of Novel Chemical Probes and Ligands
The multifunctional nature of 2,3,6-trihydroxybenzaldehyde, featuring a reactive aldehyde group and three hydroxyl groups at distinct positions, makes it a promising scaffold for the development of novel chemical probes and ligands. Chemical probes are essential tools in chemical biology for interrogating complex biological systems. The strategic modification of a core molecule allows for the introduction of reporter tags (like biotin (B1667282) or fluorophores) or reactive groups for target identification.
While specific examples for the 2,3,6-isomer are not extensively documented, the principles are well-established with related compounds. For instance, its isomer 2,4,6-trihydroxybenzaldehyde (B105460) serves as a reactant in the synthesis of α-nucleophiles designed for the hydrolysis of organophosphorus nerve agents. sigmaaldrich.comsigmaaldrich.com This demonstrates how the polyhydroxybenzaldehyde structure can be leveraged to create highly reactive molecules for specific chemical interactions. Similarly, the aldehyde and hydroxyl functionalities on the 2,3,6-isomer could be selectively modified to create probes for studying enzyme activity, protein-ligand interactions, or for the detection of specific analytes.
Application in Materials Science and Polymer Chemistry
Phenolic aldehydes are valuable monomers and precursors in materials science, particularly for creating thermosetting resins and sustainable polymers. britannica.comswicofil.comtaylorandfrancis.com Research has demonstrated that phenolic aldehydes derived from the depolymerization of lignin (B12514952), such as vanillin (B372448) and syringaldehyde (B56468), can be converted into bio-based diols for the synthesis of polyesters and polyurethanes. mdpi.comnih.gov This approach addresses the growing demand for sustainable materials by utilizing renewable resources.
The general process involves the chemical modification of the aldehyde and phenolic hydroxyl groups to create monomers suitable for polymerization. mdpi.com For example, aldehyde condensation polymers are formed through reactions, typically with formaldehyde (B43269), to create cross-linked network structures like those found in phenol-formaldehyde resins. britannica.com Given its structure, 2,3,6-trihydroxybenzaldehyde could serve as a unique monomer. The three hydroxyl groups offer multiple sites for cross-linking, potentially leading to the formation of highly durable and thermally stable polymers. Its distinct substitution pattern compared to more common isomers could result in polymers with novel physical and chemical properties, making it a target for exploration in the development of advanced, bio-inspired materials. ontosight.ai
Role as Chemical Intermediates for Complex Molecule Synthesis
One of the most significant roles for trihydroxybenzaldehydes is as a versatile chemical intermediate in the synthesis of more complex molecules, including natural products and pharmaceutical agents. nih.govresearchgate.networktribe.com The combination of an aldehyde and multiple hydroxyl groups on a benzene (B151609) ring provides a rich platform for a wide array of chemical transformations.
Specific isomers of trihydroxybenzaldehyde are already established as key building blocks:
2,3,4-Trihydroxybenzaldehyde (B138039) is a crucial intermediate in the synthesis of the anti-Parkinson's drug, benserazide. google.com It is also used to prepare Schiff bases and carbohydrazone derivatives that have been investigated for antimicrobial activity. nih.govsigmaaldrich.com
2,4,6-Trihydroxybenzaldehyde is employed as a reactant for a variety of biologically active molecules, including synthetic flavonoids, inhibitors of xanthine (B1682287) oxidase, and derivatives of Esculentoside A. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Although a 1958 patent describes a process for preparing 2,3,6-trihydroxybenzoic acid and its derivatives, which were found to be useful as therapeutic agents, the direct synthetic applications of 2,3,6-trihydroxybenzaldehyde are less reported. google.com However, its unique arrangement of functional groups suggests it could be a valuable intermediate for creating novel molecular architectures that are not readily accessible from its more common isomers. This makes it an attractive, though under-explored, starting material for synthetic chemists in drug discovery and natural product synthesis.
Exploration in Agricultural Science and Plant Biology
Phenolic compounds are widespread in the plant kingdom and play crucial roles in growth, development, and defense. nih.govnih.gov Several trihydroxybenzaldehyde isomers have been identified as naturally occurring or as metabolites of other plant compounds. For instance, 3,4,5-trihydroxybenzaldehyde (B28275) is found in organisms like Lens culinaris (lentil), and 2,4,6-trihydroxybenzaldehyde is a known human metabolite of cyanidin (B77932), a pigment found in many red berries. nih.govnih.gov Phenolic aldehydes like vanillin are important plant secondary metabolites. taylorandfrancis.com
The presence of these related compounds in biological systems suggests that 2,3,6-trihydroxybenzaldehyde could also have a role in plant biology. Small molecules, including phenolic phytohormones like salicylic (B10762653) acid, act as endogenous signals that mediate plant responses to pathogens and abiotic stress. nih.gov The exploration of 2,3,6-trihydroxybenzaldehyde in this context could reveal its potential as a natural defense compound, an allelochemical, or a plant growth regulator. Its potential biological activities could be harnessed for applications in crop protection or to enhance plant resilience to environmental stressors.
Green Chemistry Approaches in Trihydroxybenzaldehyde Synthesis and Utilization
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of trihydroxybenzaldehydes provides a relevant case study for applying these principles.
Traditional methods for synthesizing phenolic aldehydes can involve harsh reagents, but modern approaches focus on more sustainable routes. A patented method for producing 2,3,4-trihydroxybenzaldehyde from pyrogallol (B1678534), a renewable feedstock, exemplifies a greener approach. google.com This three-step synthesis involves the protection of hydroxyl groups, formylation, and subsequent deprotection, and is noted for its use of readily available materials, simple operation, and reduction of chemical waste. google.comchemicalbook.com
Key green chemistry considerations applicable to 2,3,6-trihydroxybenzaldehyde synthesis include:
Use of Renewable Feedstocks : Starting from plant-derived materials like pyrogallol or lignin byproducts aligns with the goal of sustainability. nih.govgoogle.com
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Avoidance of Unnecessary Derivatization : Using protecting groups is sometimes unavoidable, but streamlined, one-pot reactions are preferred to reduce steps and waste. google.com
Safer Solvents and Reagents : Replacing hazardous solvents and reagents with more environmentally benign alternatives.
The table below summarizes some synthetic approaches for related trihydroxybenzaldehydes, highlighting aspects relevant to green chemistry.
| Target Compound | Starting Material | Key Steps/Reagents | Green Chemistry Aspects | Reference(s) |
| 2,3,4-Trihydroxybenzaldehyde | Pyrogallol | 1. Protection (Diphenyl carbonate) 2. Formylation 3. Deprotection (Hydrolysis) | Uses readily available starting material; reduces waste compared to older methods. | google.com, chemicalbook.com |
| 2,3,4-Trihydroxybenzaldehyde | Pyrogallol | Gattermann reaction (e.g., with Zinc Cyanide) | Older method, often avoided now due to the high toxicity of cyanide reagents. | google.com |
| 2,3,6-Trihydroxybenzoic Acid | Carboxy-p-benzoquinone | Acetic anhydride, H₂SO₄, then Methanol, HCl | Multi-step process involving derivatization (triacetate formation). | google.com |
By focusing on these principles, future research can develop more efficient and environmentally friendly methods for the synthesis and utilization of 2,3,6-trihydroxybenzaldehyde and other valuable chemical intermediates.
Conclusion and Future Perspectives
Summary of Current Understanding of Trihydroxybenzaldehyde Chemistry and Biology
The current body of scientific literature reveals a stark contrast in the understanding of trihydroxybenzaldehyde isomers. While 2,3,4-trihydroxybenzaldehyde (B138039) and 2,4,6-trihydroxybenzaldehyde (B105460) have been the subject of numerous studies, information on 2,3,6-trihydroxybenzaldehyde is exceptionally scarce.
The chemistry of the more explored isomers is characterized by the reactivity of the aldehyde and the activating effects of the three hydroxyl groups. Synthetic routes to 2,3,4-trihydroxybenzaldehyde often start from pyrogallol (B1678534) and involve steps of protection, formylation, and deprotection. chemicalbook.comgoogle.com For 2,4,6-trihydroxybenzaldehyde, synthesis from phloroglucinol (B13840) has been described. echemi.com These compounds serve as versatile building blocks in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. sigmaaldrich.comchemimpex.comsigmaaldrich.com
From a biological standpoint, 2,3,4-trihydroxybenzaldehyde and its derivatives have shown potential as antimicrobial agents and are intermediates in the synthesis of drugs like the anti-Parkinson agent Benserazide. sigmaaldrich.comchemicalbook.com 2,4,6-Trihydroxybenzaldehyde is a known human metabolite of cyanidin (B77932) and has been investigated for its potential antioxidant properties and as a reactant in the synthesis of various biologically active molecules, including inhibitors of protein glycation and xanthine (B1682287) oxidase. echemi.comsigmaaldrich.comchemimpex.comsigmaaldrich.comnih.govthegoodscentscompany.com
In stark contrast, dedicated research on the synthesis, properties, and biological functions of 2,3,6-trihydroxybenzaldehyde is virtually absent from the public domain. The only available information is tangential, appearing in a patent for the preparation of 2,3,6-trihydroxybenzoic acid and its derivatives, which suggests a potential synthetic pathway from carboxy-p-benzoquinone. google.com However, a direct and optimized synthesis for the aldehyde has not been reported.
Identification of Knowledge Gaps and Areas for Future Research on 2,3,6-Trihydroxybenzaldehyde
The lack of information on 2,3,6-trihydroxybenzaldehyde represents a significant knowledge gap in the field of phenolic compounds. The following areas are ripe for future investigation:
Synthesis: The foremost priority is the development of a direct and efficient synthetic route to 2,3,6-trihydroxybenzaldehyde. Exploration of various starting materials and reaction conditions is necessary to make this compound readily accessible for further study.
Chemical and Physical Properties: Fundamental physicochemical properties such as melting point, boiling point, solubility, and pKa values are completely uncharacterized. These data are essential for any further chemical or biological investigations.
Spectroscopic Characterization: Detailed spectroscopic analysis, including ¹H NMR, ¹³C NMR, infrared (IR), and mass spectrometry (MS), is crucial for the unambiguous identification and characterization of the molecule.
Natural Occurrence and Biosynthesis: It is currently unknown whether 2,3,6-trihydroxybenzaldehyde exists in nature. Investigations into plant, fungal, or microbial sources could reveal its presence and biosynthetic pathways.
Biological and Pharmacological Activities: Given the diverse biological activities of its isomers, it is highly probable that 2,3,6-trihydroxybenzaldehyde possesses unique pharmacological properties. Screening for antioxidant, antimicrobial, anticancer, and enzyme inhibitory activities is a critical area for future research.
Derivatives and Applications: Once the parent compound is accessible, the synthesis of a library of derivatives could lead to the discovery of novel compounds with enhanced or specific biological activities. Potential applications in materials science, as a chemical intermediate, or in the development of new therapeutic agents remain to be explored.
Potential Impact of Future Discoveries Related to this Specific Isomer
The elucidation of the chemical and biological properties of 2,3,6-trihydroxybenzaldehyde could have a considerable impact on several scientific disciplines. The discovery of novel biological activities could lead to the development of new drug candidates for a range of diseases. For instance, if it exhibits potent antioxidant or anti-inflammatory properties, it could find applications in the treatment of chronic diseases. Its unique substitution pattern may lead to selective interactions with biological targets, offering advantages over its isomers.
Furthermore, understanding the structure-activity relationships among the different trihydroxybenzaldehyde isomers will provide valuable insights for the rational design of new bioactive molecules. The development of new synthetic methodologies for this specific isomer could also broaden the toolbox of organic chemists and enable the creation of novel molecular architectures. In essence, the study of this currently enigmatic molecule holds the promise of expanding our fundamental understanding of phenolic chemistry and unlocking new avenues for therapeutic and industrial applications.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 2,4,6-Trihydroxybenzaldehyde, and how can purity be validated?
- Methodology : THB is typically synthesized via hydrogenation of 2,4,6-trichlorophenyl hydrazones using 5% palladium/carbon catalysts. Purification involves recrystallization from aqueous ethanol.
- Validation : Purity is confirmed via high-performance liquid chromatography (HPLC) or melting point analysis (lit. mp 159–162°C). Structural confirmation employs nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) to identify hydroxyl (–OH) and aldehyde (–CHO) functional groups .
Q. How is the crystal structure of hydroxy-substituted benzaldehydes like THB determined?
- Experimental Design : Single-crystal X-ray diffraction (SCXRD) is used, with data collection via APEX2 software and refinement using SHELXL96. Intramolecular hydrogen bonding (e.g., between hydroxyl and aldehyde groups) is mapped with molecular graphics tools like X-SEED .
- Key Parameters : Asymmetric unit analysis, hydrogen bond geometry (distance/angle), and thermal displacement parameters (ellipsoid plots) are critical for structural accuracy .
Advanced Research Questions
Q. What experimental models are used to study THB’s anti-obesity effects, and how are results quantified?
- In Vitro Models : 3T3-L1 preadipocytes are differentiated into adipocytes using insulin, dexamethasone, and IBMX. THB’s inhibition of differentiation is quantified via Oil Red O staining for lipid accumulation and RT-PCR for adipogenic markers (e.g., PPARγ, C/EBPα) .
- In Vivo Models : C57BL/6 mice fed a high-fat diet (HFD) are treated with THB. Fat accumulation is measured via MRI or histology of adipose tissue. Serum biomarkers (leptin, adiponectin) and body weight are tracked longitudinally .
Q. How does THB inhibit NF-κB, and what are the implications for cancer research?
- Mechanistic Insight : THB suppresses NF-κB activation by inhibiting IκB kinase (IKK), thereby blocking nuclear translocation of the NF-κB complex. This reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-apoptotic proteins (e.g., Bcl-2) .
- Experimental Validation : Luciferase reporter assays in HEK293 cells quantify NF-κB activity. Western blotting confirms downstream protein expression. In vivo antitumor efficacy is tested in xenograft models .
Q. How can researchers resolve contradictions in THB’s bioactivity data across studies?
- Data Analysis Framework :
- Dose-Dependency : Ensure studies use comparable concentrations (e.g., 10–100 µM in vitro).
- Cell Line Variability : Test THB across multiple cancer lines (e.g., MCF-7, HeLa) to assess selectivity.
- Metabolic Stability : Evaluate THB’s half-life in plasma (via LC-MS) to account for degradation in in vivo models .
Methodological Challenges and Solutions
Q. What strategies optimize THB’s solubility and stability in biological assays?
- Solubility : Use dimethyl sulfoxide (DMSO) as a vehicle (≤0.1% v/v to avoid cytotoxicity). For aqueous solutions, prepare THB in PBS with sonication .
- Stability : Store solutions at –20°C in amber vials to prevent photodegradation. Monitor pH (6.5–7.5) to avoid aldehyde group oxidation .
Q. How can researchers validate THB’s antioxidant activity while minimizing assay interference?
- Assay Selection : Combine multiple methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
